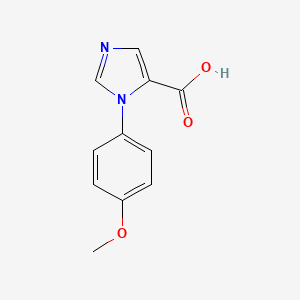

1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

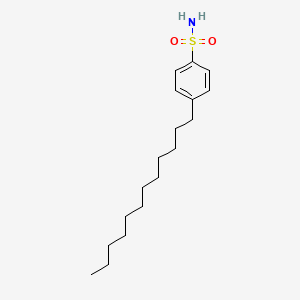

The compound “1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a 5-membered planar ring and is a highly polar compound . It also contains a methoxy group (OCH3) attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using density functional theory (DFT) with the Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied. For example, a large HOMO–LUMO energy gap indicates low reactivity in chemical reactions, suggesting high stability of the molecule .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of imidazole derivatives, closely related to "1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid," is in corrosion inhibition. A study demonstrated the synthesis of imidazole derivatives using microwave irradiation, highlighting their high corrosion inhibition efficiency on mild steel in acidic solutions. These derivatives, including compounds with 4-methoxyphenyl groups, showed strong adsorption following the Langmuir model, indicating their potential as effective corrosion inhibitors due to both physisorption and chemisorption mechanisms (Prashanth et al., 2021).

Coordination Chemistry and Polymer Construction

Imidazole derivatives are also pivotal in constructing coordination polymers and metal-organic frameworks (MOFs). Their strong coordination ability and various coordination modes facilitate the creation of polymers with diverse structures and applications. Studies have shown that these compounds can lead to the development of three-dimensional polymers and one-dimensional polymers with unique properties, including thermal and photoluminescent properties. This versatility underscores the potential of imidazole derivatives in materials science, especially in developing new luminescent materials and catalysis (Xiong et al., 2013).

Luminescent Material Development

The structural flexibility and functionalizability of imidazole derivatives allow for their use in developing luminescent materials. These compounds have been employed in synthesizing MOFs and coordination polymers that exhibit interesting photoluminescence properties, making them suitable for various applications, including sensing and lighting. The ability to manipulate the electronic and structural characteristics of imidazole derivatives enables the design of materials with specific luminescent behaviors (Liang et al., 2017).

Wirkmechanismus

Target of Action

For instance, Mebeverine, a drug with a similar methoxyphenyl structure, works directly on the smooth muscle within the gastrointestinal tract . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent .

Mode of Action

For example, Mebeverine appears to have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .

Biochemical Pathways

For instance, Mebeverine, a drug used to alleviate symptoms of irritable bowel syndrome, works by relaxing the muscles in and around the gut .

Pharmacokinetics

A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans .

Result of Action

For example, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTOMVUOFGZERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)

![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)

![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)